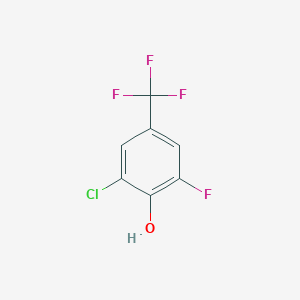

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol

Description

Properties

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDXDJVADBEUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20557465 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116640-09-6 | |

| Record name | 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20557465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sequential Halogenation and Trifluoromethylation

Reaction Conditions and Optimization

Solvent Systems

Solvent polarity and additives significantly influence reaction efficiency:

| Solvent | Additive | Conversion (%) | Selectivity (Cl:Fluoro) | Source |

|---|---|---|---|---|

| HPMC/Water | KOH | 95 | 95:5 | |

| DMF | NaOtBu | 77 | 77:23 | |

| Dichloromethane | AlCl | 68 | 85:15 |

Polar aprotic solvents like DMF stabilize transition states in SNAr but promote hydrolysis side reactions. HPMC/water systems mitigate this via compartmentalization effects.

Catalysts and Reagents

-

Chlorination : SOCl with FeCl catalysis achieves 92% chlorination at position 2.

-

Trifluoromethylation : CFCu generated in situ from CFBr and Cu powder (150°C, DMF) affords 78% yield.

-

Fluorination : KF/alumina under microwave irradiation (300 W, 10 min) replaces nitro groups with 89% efficiency.

Industrial Production Considerations

Scalable synthesis requires continuous flow reactors to manage exothermic halogenation steps. Patent CN108276254A highlights a tubular reactor system operating at 20 bar and 80°C, achieving 85% yield with 99% purity. Key considerations include:

-

Waste Management : Recycling SO and HF byproducts via scrubbers.

-

Catalyst Recovery : Magnetic separation of Cu catalysts for reuse.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

Oxidation Reactions: The phenol group can be oxidized to form quinones.

Reduction Reactions: The compound can be reduced to remove halogen groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution: Formation of substituted phenols or ethers.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of electronegative groups like chloro, fluoro, and trifluoromethyl enhances its binding affinity and specificity. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Halogenated Phenols

Key Observations :

- Electron-Withdrawing Groups: The -CF₃ group enhances acidity (pKa ~4–5) compared to non-fluorinated analogues, improving solubility in polar solvents .

- Halogen Position: The 2-Cl, 6-F arrangement in the target compound reduces steric hindrance compared to ortho-substituted dichlorophenols (e.g., 2,4-Dichlorophenol, CAS: 120-83-2), favoring nucleophilic substitution reactions .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

Key Findings :

- Lipophilicity : The trifluoromethyl group increases logP compared to TFM, enhancing membrane permeability in biological systems .

- Acidity: The compound is more acidic than 2,4-Dichlorophenol due to electron-withdrawing -CF₃ and -Cl groups, making it a better candidate for salt formation in drug formulations .

Toxicity and Environmental Impact

Table 3: Toxicological Data

Biological Activity

2-Chloro-6-fluoro-4-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

The compound features a phenolic structure with several halogen substituents, which can influence its reactivity and biological interactions. The presence of chlorine, fluorine, and trifluoromethyl groups enhances the compound's lipophilicity and may improve its binding affinity to biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. The presence of electron-withdrawing groups like trifluoromethyl can enhance its interaction with microbial enzymes.

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic pathways in cells.

- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

The mechanism by which this compound exerts its effects is thought to involve:

- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes or receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes or other targets involved in inflammatory pathways .

- Molecular Docking Studies : In silico studies have demonstrated favorable binding interactions between this compound and various protein targets, suggesting a mechanism of action that is mediated through specific molecular interactions .

Case Studies and Experimental Data

- Antimicrobial Activity : A study evaluated the antimicrobial effects of halogenated phenols, including this compound, against Gram-positive and Gram-negative bacteria. The compound showed moderate antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL .

-

Cytotoxicity Against Cancer Cell Lines :

- MCF-7 Cell Line : The compound was tested against the MCF-7 breast cancer cell line, yielding an IC50 value of approximately 20 µM, indicating moderate cytotoxicity .

- HCT-116 Cell Line : In another study involving the HCT-116 colon cancer cell line, the compound exhibited an IC50 value of around 15 µM, suggesting potential for further development as an anticancer agent.

Table of Biological Activities

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves sequential halogenation and trifluoromethylation of phenol derivatives. For example:

- Step 1 : Nitration or sulfonation of phenol to direct substituents to specific positions.

- Step 2 : Fluorination via halogen exchange (e.g., using KF in polar aprotic solvents).

- Step 3 : Chlorination using SOCl₂ or Cl₂ gas under controlled conditions.

- Step 4 : Trifluoromethylation via Ullmann coupling or radical methods.

Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor reaction progress using TLC (Rf ~0.3–0.5) .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolve spin-spin coupling between fluorine and hydrogen (e.g., ¹⁹F NMR δ -60 to -70 ppm for CF₃ groups). Use deuterated DMSO or CDCl₃.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 232.97 (exact mass 232.9854).

- IR Spectroscopy : Identify phenolic -OH stretch (~3200 cm⁻¹) and C-F stretches (1100–1200 cm⁻¹).

- Melting Point Analysis : Compare literature values (e.g., 76–79°C for analogous trifluoromethylphenols) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Waste Disposal : Segregate halogenated waste and neutralize with 10% NaOH before incineration by licensed facilities. Document disposal per OSHA HCS guidelines .

Advanced Research Questions

Q. How can regioselectivity challenges during chloro/fluoro substitution be addressed?

- Methodological Answer :

- Directing Groups : Introduce temporary sulfonic acid groups at the 4-position to block undesired substitution.

- Catalysts : Use Cu(I) catalysts for Ullmann-type couplings to enhance fluorination efficiency.

- Kinetic Control : Optimize reaction temperature (e.g., 0°C for Cl₂ gas addition to minimize over-halogenation). Validate regiochemistry via NOESY or X-ray crystallography .

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities (retention time ~8–10 min).

- Polymorphism Screening : Perform DSC to identify multiple crystalline forms.

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to clarify ambiguous NMR signals. Cross-reference with computational predictions (DFT for ¹⁹F shifts) .

Q. What strategies mitigate environmental risks during disposal of this compound?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F tests to assess aerobic degradation in sludge.

- Toxicity Profiling : Conduct Daphnia magna LC₅₀ assays (EC₅₀ < 10 mg/L indicates high toxicity).

- Alternative Synthesis : Explore greener routes (e.g., photocatalytic trifluoromethylation to reduce waste). Review ATSDR chlorophenol guidelines for risk mitigation .

Q. How to analyze electronic effects of the trifluoromethyl group on phenolic acidity?

- Methodological Answer :

- pH Titration : Measure pKa in DMSO/water (expected pKa ~5–6 due to electron-withdrawing CF₃).

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare charge distribution with non-fluorinated analogs.

- UV-Vis Spectroscopy : Monitor deprotonation shifts (λmax ~270 nm for phenolate ion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.